molecular formula C14H20N2O3 B8574417 5-Amino-2-(2-pyrrolidin-1-yl-ethoxy)-benzoic acid methyl ester

5-Amino-2-(2-pyrrolidin-1-yl-ethoxy)-benzoic acid methyl ester

Cat. No. B8574417
M. Wt: 264.32 g/mol
InChI Key: PMLZNMUXVYXCNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(2-pyrrolidin-1-yl-ethoxy)-benzoic acid methyl ester is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-2-(2-pyrrolidin-1-yl-ethoxy)-benzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-(2-pyrrolidin-1-yl-ethoxy)-benzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Amino-2-(2-pyrrolidin-1-yl-ethoxy)-benzoic acid methyl ester

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

methyl 5-amino-2-(2-pyrrolidin-1-ylethoxy)benzoate

InChI

InChI=1S/C14H20N2O3/c1-18-14(17)12-10-11(15)4-5-13(12)19-9-8-16-6-2-3-7-16/h4-5,10H,2-3,6-9,15H2,1H3

InChI Key

PMLZNMUXVYXCNF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)OCCN2CCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 5-amino-2-hydroxy-benzoic acid methyl ester (1.0 g, 6.0 mmol), 1-(2-chloro-ethyl)-pyrrolidine hydrochloride (1.2 g, 7.1 mmol) and cesium carbonate (5.0 g, 15 mmol) in DMF (40 mL) was heated at 60° C. for 17 h. The mixture was allowed to cool to room temperature, poured into water (60 mL) and extracted with EtOAc (2×50 mL). The combined extracts were washed with brine, dried over anhydrous Na2SO4 and filtered. The filtrate was concentrated and the residue purified by flash chromatography on silica gel (DCM to 30% MeOH/DCM) to afford the title compound (0.2 g, 13%) as a light brown solid. MS (ES+): m/z 265 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
13%

Synthesis routes and methods II

Procedure details

1.65 g (5.61 mmol) of 3-methoxycarbonyl-4-(2-pyrrolidin-1-ylethoxy)nitrobenzene (V.1.a) is dissolved in 100 mL of methanol and hydrogenated with hydrogen and 200 mg of Raney nickel as catalyst until the reaction is complete. Then the catalyst is filtered off and the solvent is eliminated. Yield: 1.43 g (97% of theory); Rf value: 0.15 (silica gel, methylene chloride/methanol/ammonia=9:1:0.1); C14H20N2O3; EII mass spectrum: m/z=265 [M+H]+.
Name
3-methoxycarbonyl-4-(2-pyrrolidin-1-ylethoxy)nitrobenzene
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

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